molecular formula C12H16O5 B13432463 3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid

3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid

Cat. No.: B13432463
M. Wt: 240.25 g/mol
InChI Key: ODXHGELTJLBUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid: is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a phenyl ring substituted with a 2,3-dihydroxypropoxy group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxyphenylpropanoic acid with epichlorohydrin in the presence of a base, followed by hydrolysis to introduce the 2,3-dihydroxypropoxy group. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Thionyl chloride, alkyl halides

Major Products

    Oxidation Products: 3-(4-(2,3-Dioxopropoxy)phenyl)propanoic acid

    Reduction Products: 3-(4-(2,3-Dihydroxypropoxy)phenyl)propanol

    Substitution Products: this compound derivatives with various substituents

Scientific Research Applications

3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and its role in cellular metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes such as:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting enzymes involved in inflammation and cancer progression.

    Signal Transduction: Modulating signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(2,3-Dihydroxypropoxy)phenyl)propanoic acid is unique due to the presence of the 2,3-dihydroxypropoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

3-[4-(2,3-dihydroxypropoxy)phenyl]propanoic acid

InChI

InChI=1S/C12H16O5/c13-7-10(14)8-17-11-4-1-9(2-5-11)3-6-12(15)16/h1-2,4-5,10,13-14H,3,6-8H2,(H,15,16)

InChI Key

ODXHGELTJLBUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.